

2-Bromo-4,6-difluorobenzaldehyde molecular structure and weight

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Compound of Interest

Compound Name: 2-Bromo-4,6-difluorobenzaldehyde

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Technical Guide: 2-Bromo-4,6-difluorobenzaldehyde

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of **2-Bromo-4,6-difluorobenzaldehyde**, a key aromatic aldehyde intermediate used in the synthesis of complex organic molecules. Its unique substitution pattern, featuring bromine and two fluorine atoms, imparts specific reactivity that is highly valuable in medicinal chemistry and materials science.

Molecular Structure and Properties

2-Bromo-4,6-difluorobenzaldehyde is a substituted benzaldehyde with a bromine atom, two fluorine atoms, and an aldehyde functional group attached to the benzene ring.

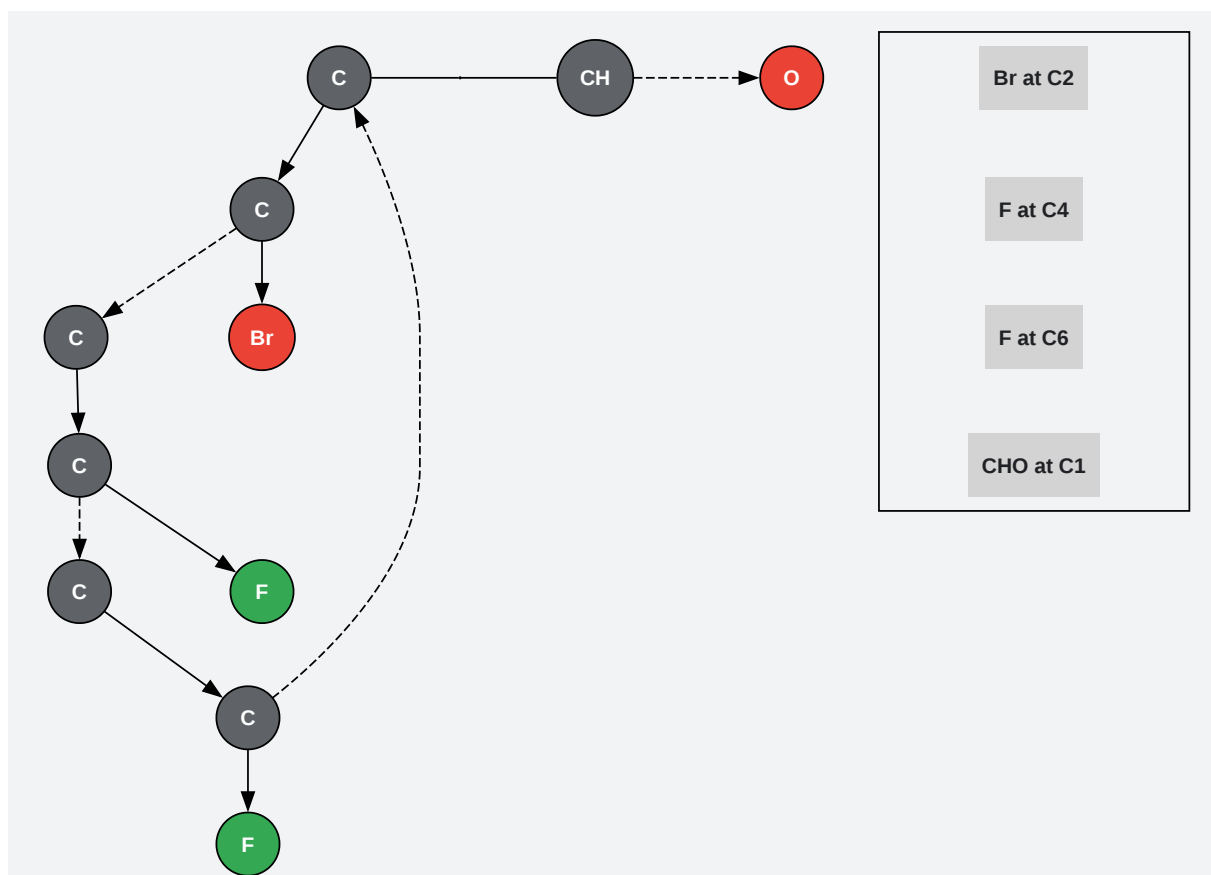
Molecular Identifiers and Physicochemical Data

The key quantitative and identifying data for this compound are summarized below.

Property	Value	Source
Molecular Formula	C ₇ H ₃ BrF ₂ O	[1]
Molecular Weight	221.00 g/mol	[1]
CAS Number	154650-59-6	[1]
SMILES	<chem>C1=C(C=C(C(=C1F)C=O)Br)F</chem>	[1]
Appearance	White to light yellow powder/crystal	[2]

Molecular Structure Visualization

The 2D chemical structure of **2-Bromo-4,6-difluorobenzaldehyde** is depicted below, highlighting the arrangement of its constituent atoms.



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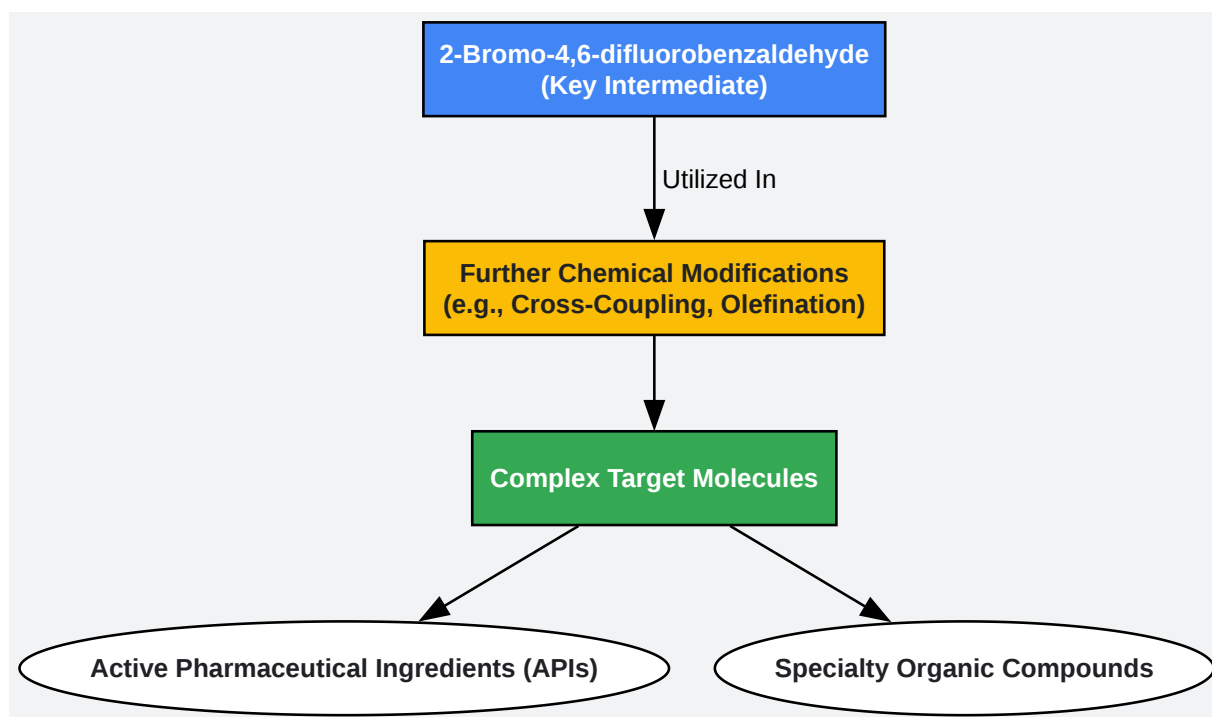
Caption: 2D structure of **2-Bromo-4,6-difluorobenzaldehyde**.

Role in Chemical Synthesis

This compound is not typically an end-product but rather a versatile building block for constructing more complex molecules. The presence of the aldehyde, bromo, and fluoro groups allows for a wide range of chemical transformations.

- Aldehyde Group: Acts as a key functional group for forming carbon-carbon bonds through reactions like olefinations.[1]
- Bromo Group: Serves as a reactive site for cross-coupling reactions (e.g., Suzuki, Heck), enabling the introduction of diverse molecular fragments.[3]
- Fluoro Groups: The fluorine atoms enhance the metabolic stability and bioavailability of target molecules, a desirable trait in medicinal chemistry.[3]

The logical workflow below illustrates its utility as a key intermediate in the synthesis of high-value compounds.



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Caption: Role as an intermediate in synthetic chemistry.

Applications in Drug Discovery and Development

2-Bromo-4,6-difluorobenzaldehyde is a valuable precursor in the synthesis of pharmaceuticals. It is particularly noted for its role in developing fluorinated active pharmaceutical ingredients (APIs).[3] The strategic placement of fluorine atoms can significantly alter a drug candidate's pharmacokinetic and pharmacodynamic properties.

Its utility is highlighted in the synthesis of various biologically active molecules, including its isomer 2-Bromo-6-fluorobenzaldehyde, which is a critical precursor for Crisaborole, a potent phosphodiesterase 4 (PDE4) inhibitor used to treat atopic dermatitis.[4] This demonstrates the importance of bromo-fluoro-substituted benzaldehydes in generating novel therapeutics.

Illustrative Experimental Protocol: Synthesis of a Related Isomer

While a specific, detailed protocol for the synthesis of **2-Bromo-4,6-difluorobenzaldehyde** is not readily available in the provided context, the synthesis of its isomer, 4-Bromo-2,6-difluorobenzaldehyde, offers a relevant experimental example. This procedure showcases the kind of organometallic chemistry typically employed for the formylation of halogenated aromatic rings.

Reaction: Synthesis of 4-Bromo-2,6-difluorobenzaldehyde from 1-Bromo-3,5-difluorobenzene.

Methodology:

- Preparation: A solution of 1-bromo-3,5-difluorobenzene (19.3 g, 0.1 mmol) is prepared in dried tetrahydrofuran (120 ml).[5]
- Lithiation: The solution is cooled to -70°C, and 2 M lithium diisopropylamide (LDA) (55 ml, 0.11 mmol) is added with stirring. The mixture is stirred for 30 minutes at this temperature.[5]
- Formylation: N-formylpiperidine is added dropwise to the reaction mixture while maintaining the low temperature.[5]
- Work-up: The mixture is allowed to warm to 0°C and is then poured into cold water. The solution is acidified with 10% HCl and extracted twice with methyl tert-butyl ether.[5]

- Purification: The combined organic phases are washed with water, dried over Na_2SO_4 , filtered, and the solvent is removed under reduced pressure. The resulting residue is purified by filtration through SiO_2 to yield the final product.[5]

This protocol illustrates a common strategy for introducing an aldehyde group onto a difluorobromobenzene scaffold, a foundational reaction for producing intermediates like **2-Bromo-4,6-difluorobenzaldehyde**.

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